molecular formula C24H22N2O2S B11452253 N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(2-methylpropoxy)benzamide

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(2-methylpropoxy)benzamide

Cat. No.: B11452253
M. Wt: 402.5 g/mol
InChI Key: BNZVTSHMFUNKTP-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(2-methylpropoxy)benzamide is a complex organic compound that features a benzothiazole moiety linked to a phenyl group, which is further connected to a benzamide structure with a 2-methylpropoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(2-methylpropoxy)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole moiety, which can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde. The resulting benzothiazole is then coupled with a phenyl group through a Suzuki coupling reaction, using palladium catalysts under inert conditions.

The next step involves the introduction of the benzamide group. This can be achieved by reacting the intermediate with 4-(2-methylpropoxy)benzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(2-methylpropoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the benzamide or benzothiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzothiazole and benzamide moieties.

    Reduction: Reduced forms of the benzamide or benzothiazole rings.

    Substitution: Substituted derivatives with new functional groups replacing the original substituents.

Scientific Research Applications

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(2-methylpropoxy)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a fluorescent probe for imaging biological systems.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(2-methylpropoxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to particular proteins or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or receptors, thereby affecting cellular signaling pathways and resulting in therapeutic effects such as anti-cancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(2-methylpropoxy)benzamide is unique due to its specific combination of functional groups and structural features. The presence of the benzothiazole moiety imparts distinct electronic properties, while the benzamide and 2-methylpropoxy groups contribute to its overall reactivity and potential biological activity. This combination of features makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C24H22N2O2S

Molecular Weight

402.5 g/mol

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(2-methylpropoxy)benzamide

InChI

InChI=1S/C24H22N2O2S/c1-16(2)15-28-18-13-11-17(12-14-18)23(27)25-20-8-4-3-7-19(20)24-26-21-9-5-6-10-22(21)29-24/h3-14,16H,15H2,1-2H3,(H,25,27)

InChI Key

BNZVTSHMFUNKTP-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3

Origin of Product

United States

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